molecular formula C16H20F2N2O2 B7536996 N-[2-(cycloheptylamino)-2-oxoethyl]-2,4-difluorobenzamide

N-[2-(cycloheptylamino)-2-oxoethyl]-2,4-difluorobenzamide

Numéro de catalogue B7536996
Poids moléculaire: 310.34 g/mol
Clé InChI: WMYXJNQMPOQIKW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[2-(cycloheptylamino)-2-oxoethyl]-2,4-difluorobenzamide, also known as compound 1, is a small molecule inhibitor that has been developed for the treatment of various diseases. The compound has been shown to have potent inhibitory activity against a range of targets, including kinases and phosphodiesterases.

Mécanisme D'action

Compound 1 exerts its inhibitory activity by binding to the active site of its target kinases. The binding of N-[2-(cycloheptylamino)-2-oxoethyl]-2,4-difluorobenzamide 1 to the active site prevents the kinase from phosphorylating its substrate, thus inhibiting its activity. In addition, N-[2-(cycloheptylamino)-2-oxoethyl]-2,4-difluorobenzamide 1 has been shown to have allosteric effects on its target kinases, further enhancing its inhibitory activity.
Biochemical and Physiological Effects:
Compound 1 has been shown to have several biochemical and physiological effects. Inhibition of PDE10A by N-[2-(cycloheptylamino)-2-oxoethyl]-2,4-difluorobenzamide 1 has been shown to increase the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) in the brain, leading to increased neuronal activity. Inhibition of PDE2A and PDE4D by N-[2-(cycloheptylamino)-2-oxoethyl]-2,4-difluorobenzamide 1 has been shown to increase the levels of cAMP in the brain, leading to improved cognitive function. Inhibition of PDE10A and PDE4D by N-[2-(cycloheptylamino)-2-oxoethyl]-2,4-difluorobenzamide 1 has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for the treatment of inflammatory diseases.

Avantages Et Limitations Des Expériences En Laboratoire

Compound 1 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, making it suitable for high-throughput screening. In addition, it has been shown to have potent inhibitory activity against several kinases, making it a versatile tool for studying various cellular processes. However, N-[2-(cycloheptylamino)-2-oxoethyl]-2,4-difluorobenzamide 1 also has some limitations for lab experiments. Its inhibitory activity is not selective, and it can inhibit multiple kinases at the same time. This can lead to off-target effects and make it difficult to determine the specific effects of N-[2-(cycloheptylamino)-2-oxoethyl]-2,4-difluorobenzamide 1 on a particular kinase.

Orientations Futures

There are several future directions for the study of N-[2-(cycloheptylamino)-2-oxoethyl]-2,4-difluorobenzamide 1. One direction is the development of more selective inhibitors that target specific kinases. This would allow researchers to study the specific effects of N-[2-(cycloheptylamino)-2-oxoethyl]-2,4-difluorobenzamide 1 on a particular kinase and reduce off-target effects. Another direction is the study of N-[2-(cycloheptylamino)-2-oxoethyl]-2,4-difluorobenzamide 1 in animal models of disease. This would allow researchers to determine the efficacy of N-[2-(cycloheptylamino)-2-oxoethyl]-2,4-difluorobenzamide 1 in treating various diseases and identify potential side effects. Finally, the development of prodrugs of N-[2-(cycloheptylamino)-2-oxoethyl]-2,4-difluorobenzamide 1 that can be selectively activated in specific tissues or cells could increase the therapeutic potential of N-[2-(cycloheptylamino)-2-oxoethyl]-2,4-difluorobenzamide 1.

Méthodes De Synthèse

The synthesis of N-[2-(cycloheptylamino)-2-oxoethyl]-2,4-difluorobenzamide 1 involves a series of chemical reactions that result in the final product. The starting material for the synthesis is 2,4-difluorobenzoyl chloride, which is reacted with cycloheptylamine to form the intermediate product. This intermediate is then reacted with ethyl 2-oxoacetate to yield the final product, N-[2-(cycloheptylamino)-2-oxoethyl]-2,4-difluorobenzamide 1. The synthesis of N-[2-(cycloheptylamino)-2-oxoethyl]-2,4-difluorobenzamide 1 has been optimized to produce high yields and purity, making it suitable for scientific research.

Applications De Recherche Scientifique

Compound 1 has been extensively studied for its potential therapeutic applications. It has been shown to have potent inhibitory activity against several kinases, including PDE10A, PDE2A, and PDE4D. These kinases are involved in various cellular processes, including cell proliferation, differentiation, and survival. Inhibition of these kinases by N-[2-(cycloheptylamino)-2-oxoethyl]-2,4-difluorobenzamide 1 has been shown to have therapeutic potential for the treatment of various diseases, including cancer, neurodegenerative diseases, and psychiatric disorders.

Propriétés

IUPAC Name

N-[2-(cycloheptylamino)-2-oxoethyl]-2,4-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20F2N2O2/c17-11-7-8-13(14(18)9-11)16(22)19-10-15(21)20-12-5-3-1-2-4-6-12/h7-9,12H,1-6,10H2,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMYXJNQMPOQIKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)CNC(=O)C2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(cycloheptylamino)-2-oxoethyl]-2,4-difluorobenzamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.